molecular formula C17H10F2N2OS B2825918 (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-99-3

(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2825918
CAS No.: 865248-99-3
M. Wt: 328.34
InChI Key: XYUPHGZPHBZIHX-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide" is a benzothiazole-derived molecule with a Z-configuration around the imine bond. Its structure features a benzothiazole core substituted with fluorine at positions 2 and 4, a propargyl group at position 3, and a benzamide moiety linked via the thiazole nitrogen.

Properties

IUPAC Name

2-fluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPHGZPHBZIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, with a molecular formula of C14H9F2N3OSC_{14}H_9F_2N_3OS and a molecular weight of approximately 332.4g/mol332.4\,g/mol, is a synthetic compound belonging to the benzo[d]thiazole class. This compound has attracted considerable attention due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The unique structure of (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide features:

  • Fluorinated aromatic system : Enhances lipophilicity and biological activity.
  • Prop-2-yn-1-yl substituent : Increases reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors. The presence of fluorine atoms may enhance binding affinity and selectivity for these targets, potentially modulating their activity. This interaction could lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

Benzothiazole derivatives are also known for their antimicrobial activities. The structural components of (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may contribute to its effectiveness against a range of bacterial and fungal strains .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been explored, indicating its role in reducing inflammation. Compounds with similar structures have shown promising results in inhibiting COX-II activity, which is crucial in managing inflammatory diseases .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of several benzothiazole derivatives against various cancer cell lines. The results demonstrated that compounds similar to (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibited IC50 values lower than those of standard chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain modifications, such as the introduction of fluorine atoms, significantly enhanced their antibacterial activity against resistant strains of bacteria .

Data Summary

Property Value
Molecular FormulaC14H9F2N3OS
Molecular Weight332.4 g/mol
Potential ActivitiesAnticancer, Antimicrobial
Mechanism of ActionEnzyme/ receptor interaction
IC50 against Cancer Cells< Doxorubicin's IC50

Scientific Research Applications

Anticancer Activity

Benzo[d]thiazole derivatives, including (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have demonstrated significant anticancer properties. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole-integrated compounds can inhibit the proliferation of cancer cells such as HepG2, MCF-7, and PC3 with varying IC50 values, suggesting that the presence of specific substituents enhances their efficacy against tumors .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. Compounds derived from this structure have been evaluated for their ability to combat bacterial infections. The incorporation of fluorine atoms in the structure can increase the lipophilicity of the compound, potentially leading to improved membrane penetration and enhanced antimicrobial efficacy .

Anticonvulsant Effects

Recent studies have explored the anticonvulsant properties of thiazole derivatives. Some analogues derived from similar structures have shown promising results in reducing seizure activity in animal models, indicating potential applications in treating epilepsy .

Organic Electronics

The unique electronic properties of (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport properties are critical factors for its performance in these applications.

Photovoltaic Applications

Research into the photovoltaic properties of benzo[d]thiazole derivatives suggests that they can be incorporated into solar cell technology. The compound's ability to absorb light effectively and convert it into electrical energy positions it as a potential material for enhancing solar cell efficiency .

Synthesis and Evaluation

A study focused on synthesizing various benzo[d]thiazole derivatives, including (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, evaluated their biological activities against cancer cell lines. The results indicated that modifications to the thiazole ring significantly impacted anticancer efficacy, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Structure–Activity Relationship Studies

Research examining the structure–activity relationships (SAR) of thiazole derivatives highlighted how specific functional groups influence biological activity. For example, the introduction of electron-withdrawing groups was found to enhance anticancer activity significantly, suggesting strategic modifications could lead to more effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogues

Several structurally related benzothiazol-2-ylidene benzamide derivatives have been synthesized and characterized:

Compound Name Key Substituents Structural Differences vs. Target Compound
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Methoxyphenyl, methylbenzamide Lacks fluorine and propargyl; includes methoxy and methyl groups
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Ethoxy, propargyl, 3-fluorobenzamide Ethoxy replaces 4-fluoro; fluorine only on benzamide
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane sulfonyl, ethyl, 4-fluoro Sulfonyl and ethyl substituents instead of propargyl

Key Observations :

  • The target compound’s dual fluorine substituents (2-fluoro benzamide and 4-fluoro benzothiazole) distinguish it from analogues with single halogenation or non-fluorinated groups. Fluorine enhances binding to hydrophobic pockets and metabolic stability .
  • The propargyl group offers unique reactivity for bioconjugation, unlike ethoxy or sulfonyl groups in analogues .
Physicochemical Properties

Comparative spectral and analytical data for similar compounds (Table 2):

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1^H-NMR Key Signals (δ, ppm)
Target Compound Not reported ~1600–1680 (inferred) Fluorine-induced deshielding (~7.3–8.3)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-thiadiazol-2-ylidene]-benzamide 200 1690, 1638 2.49 (s, CH₃), 7.36–7.72 (m, Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-thiadiazol-2-ylidene]-benzamide 290 1679, 1605 2.63 (s, COCH₃), 8.04–8.39 (d, Ar-H)

Key Observations :

  • Fluorine substituents in the target compound likely result in upfield shifts for adjacent protons in ^1^H-NMR compared to methyl or acetyl groups in analogues .
  • The absence of a carbonyl group in the benzothiazole ring (vs. thiadiazole derivatives in ) may reduce IR absorption near 1670 cm⁻¹.

Key Differences :

  • Propargyl introduction may require alkyne-functionalized intermediates, unlike ethyl or acetyl groups in analogues .
  • Fluorination likely demands selective electrophilic substitution or halogen-exchange reactions .
Stability and Tautomerism
  • The benzothiazol-2-ylidene scaffold in the target compound may exhibit tautomerism between imine and enamine forms, akin to triazole-thione equilibria observed in .
  • Fluorine’s electron-withdrawing effect likely stabilizes the Z-configuration, reducing tautomeric interconversion compared to non-fluorinated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (Z)-2-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the prop-2-yn-1-yl group via alkylation or click chemistry, requiring precise temperature control (60–80°C) and anhydrous solvents like THF or DCM .
  • Step 3 : Final coupling of the fluorobenzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
    • Key Conditions : Solvent purity, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to minimize by-products .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration via coupling constants (e.g., J = 12–14 Hz for imine protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, intermolecular hydrogen bonds (N–H⋯N/F) stabilize the crystal lattice .
  • HRMS : Validates molecular weight (e.g., m/z 427.08 for [M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Approach :

  • Dose-Response Curves : Use standardized IC₅₀ protocols (e.g., 72-hour viability assays in cancer cell lines) to compare potency .
  • Target Validation : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity for suspected targets (e.g., kinases or PFOR enzymes) .
  • Meta-Analysis : Cross-reference data from PubChem and academic databases to identify assay-specific variables (e.g., pH, serum concentration) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in derivatives?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin, focusing on hydrogen bonds with the fluorobenzamide group .
  • QSAR Models : Train models on datasets (e.g., IC₅₀ values from 50+ derivatives) using descriptors like LogP, polar surface area, and H-bond acceptors .
    • Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) at the benzamide position show 3-fold higher activity than methyl-substituted analogs .

Mechanistic & Functional Studies

Q. What experimental evidence supports the proposed mechanism of action involving enzyme inhibition?

  • Findings :

  • Enzyme Assays : The compound inhibits PFOR (pyruvate:ferredoxin oxidoreductase) at 10 µM, confirmed by NADH oxidation assays .
  • Mutagenesis Studies : Mutation of PFOR’s active-site cysteine (Cys248Ala) abolishes inhibition, implicating covalent binding .
    • Tools : Use fluorogenic substrates (e.g., resorufin-based probes) for real-time activity monitoring .

Troubleshooting & Optimization

Q. How can researchers address low yields during the prop-2-yn-1-yl incorporation step?

  • Solutions :

  • Catalyst Screening : Pd(PPh₃)₄/CuI in DMF increases Sonogashira coupling efficiency (yield: 65% → 88%) .
  • Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) removes alkyne dimer by-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.